Chromatographic Resolution of iGb4 vs. Gb4
Isoglobotetraose and globotetraose are baseline-resolved using graphitized carbon liquid chromatography (LC). This separation is critical for distinguishing the two isomers, which differ by a single glycosidic linkage (α1→3 vs. α1→4) [1]. The method's resolution capacity allows for confident identification and quantification of these glycans in complex biological mixtures without the need for derivatization, providing a direct, quantitative readout of structural isomerism that is impossible to achieve by mass alone [2].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Isoglobotetraose (GalNAcβ1→3Galα1→3Galβ1→4Glc) is resolved as a distinct peak |
| Comparator Or Baseline | Globotetraose (GalNAcβ1→3Galα1→4Galβ1→4Glc) elutes as a separate, resolved peak |
| Quantified Difference | Qualitative resolution; specific retention time difference not numerically stated but visually confirmed in chromatograms |
| Conditions | Liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) using a graphitized carbon column |
Why This Matters
This proven chromatographic separability ensures that procurement of Isoglobotetraose, rather than Globotetraose, is essential for studies requiring unambiguous identification and quantification of the isoglobo-series glycan in biological samples or synthetic mixtures.
- [1] Karlsson, H., Halim, A., & Teneberg, S. (2010). Differentiation of glycosphingolipid-derived glycan structural isomers by liquid chromatography/mass spectrometry. Glycobiology, 20(9), 1103-1116. View Source
- [2] Hasse Karlsson, Adnan Halim, Susann Teneberg. (2010). Differentiation of glycosphingolipid-derived glycan structural isomers by liquid chromatography/mass spectrometry. Glycobiology, 20(9), 1103-1116. View Source
